Tris(isopropylcyclopentadienyl) lanthanum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(isopropylcyclopentadienyl) lanthanum is an organometallic compound with the chemical formula La(C5H8CMe2)3. It is a lanthanum-based compound where lanthanum is coordinated with three isopropylcyclopentadienyl ligands. This compound is known for its use as a catalyst in various organic synthesis reactions and has significant applications in the field of materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(isopropylcyclopentadienyl) lanthanum can be synthesized by reacting lanthanum metal with isopropylcyclopentadiene under an inert atmosphere. The reaction typically involves the following steps :
Preparation of Isopropylcyclopentadiene: Isopropylcyclopentadiene is prepared by alkylation of cyclopentadiene with isopropyl halides.
Reaction with Lanthanum: The prepared isopropylcyclopentadiene is then reacted with lanthanum metal in the presence of an inert gas such as argon or nitrogen to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in specialized reactors that maintain an inert atmosphere to prevent oxidation and contamination .
Chemical Reactions Analysis
Types of Reactions
Tris(isopropylcyclopentadienyl) lanthanum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxide.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The isopropylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products Formed
Oxidation: Lanthanum oxide (La2O3)
Reduction: Various reduced organic compounds depending on the reaction.
Substitution: New lanthanum complexes with different ligands.
Scientific Research Applications
Tris(isopropylcyclopentadienyl) lanthanum has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of olefins and other organic synthesis reactions.
Materials Science: The compound is utilized in the preparation of high-performance polymer materials and elastomers.
Biology and Medicine:
Mechanism of Action
The mechanism of action of tris(isopropylcyclopentadienyl) lanthanum involves its ability to coordinate with various substrates and facilitate chemical reactions. The isopropylcyclopentadienyl ligands stabilize the lanthanum center, allowing it to interact with reactants and lower the activation energy of the reactions. This coordination chemistry is crucial for its catalytic activity in polymerization and other organic synthesis processes .
Comparison with Similar Compounds
Similar Compounds
- Tris(cyclopentadienyl) lanthanum
- Tris(methylcyclopentadienyl) lanthanum
- Tris(ethylcyclopentadienyl) lanthanum
Uniqueness
Tris(isopropylcyclopentadienyl) lanthanum is unique due to the presence of isopropyl groups on the cyclopentadienyl ligands. These isopropyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes. This makes it distinct from other tris(cyclopentadienyl) lanthanum compounds, which may have different alkyl groups or no alkyl groups at all .
Properties
Molecular Formula |
C24H33La |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
lanthanum(3+);2-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C8H11.La/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3 |
InChI Key |
KFSPTVZZVIKXHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[La+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.